molecular formula C10H16LiNO5 B6186793 lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate CAS No. 2639406-35-0

lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate

Cat. No. B6186793
CAS RN: 2639406-35-0
M. Wt: 237.2
InChI Key:
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Description

Lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is an organo-lithium compound with a wide range of applications in the scientific research community. It is a white, crystalline solid with a molecular weight of 355.42 g/mol. This compound is used as a strong base and a nucleophile in organic synthesis and as an additive in the synthesis of polymers. It is also used as a catalyst for the synthesis of organic compounds and has been found to be a useful reagent in the synthesis of polymers.

Scientific Research Applications

Lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of polymers, as a catalyst for the synthesis of organic compounds, and as a strong base and nucleophile in organic synthesis. It is also used as a reagent in the synthesis of organometallic compounds, as a catalyst for the synthesis of polymers, and as an additive in the synthesis of polymers. In addition, it is used as a reagent in the synthesis of organometallic compounds, as a catalyst for the synthesis of polymers, and as an additive in the synthesis of polymers.

Mechanism of Action

Lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate acts as a strong base and a nucleophile in organic synthesis. In the presence of an acid, it can react with an aldehyde to form a this compound intermediate. This intermediate then reacts with an acid in the presence of a catalytic amount of an acid to form the final product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not used as a drug or in the treatment of any disease.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate in laboratory experiments is its strong base and nucleophilic properties, which make it an ideal reagent for the synthesis of organic compounds. However, it is important to note that this compound is a highly reactive compound and should be handled with care. In addition, it is important to note that it is a hazardous compound and should be used in a well-ventilated area.

Future Directions

The future of lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is promising. It has a wide range of applications in the scientific research community and is being used in the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as an additive in the synthesis of polymers. In addition, it is being studied for its potential use in the synthesis of organometallic compounds and as a reagent for the synthesis of polymers. Furthermore, it is being studied for its potential use in the synthesis of pharmaceuticals and as a reagent for the synthesis of polymers. Finally, it is also being studied for its potential use as a catalyst in the synthesis of polymers.

Synthesis Methods

Lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate can be synthesized by a two-step reaction. The first step involves the reaction of this compound with an aldehyde in the presence of a catalytic amount of an acid. The second step involves the reaction of the product of the first step with an acid in the presence of a catalytic amount of an acid. The product of this reaction is this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate involves the reaction of lithium acetate with tert-butyl 3-oxetanecarboxylate followed by the reaction of the resulting product with tert-butyl carbamate.", "Starting Materials": [ "Lithium acetate", "tert-butyl 3-oxetanecarboxylate", "tert-butyl carbamate" ], "Reaction": [ "Step 1: Lithium acetate is reacted with tert-butyl 3-oxetanecarboxylate in anhydrous tetrahydrofuran (THF) at room temperature to form lithium 2-(oxetan-3-yl)acetate.", "Step 2: The resulting product from step 1 is then reacted with tert-butyl carbamate in the presence of diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF at room temperature to form lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate." ] }

CAS RN

2639406-35-0

Molecular Formula

C10H16LiNO5

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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